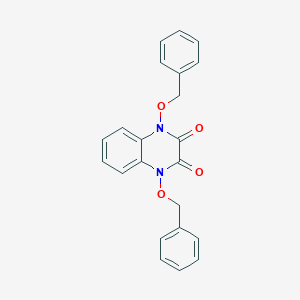
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core substituted with benzyloxy groups, which imparts distinct chemical and physical properties.
準備方法
The synthesis of 1,4-bis(phenylmethoxy)quinoxaline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoxaline derivatives with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is often catalyzed by phase-transfer catalysts to enhance the yield and selectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline diones.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 1,4-bis(phenylmethoxy)quinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . The compound also affects autophagy pathways, contributing to its cytotoxic effects.
類似化合物との比較
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:
1,4-Bis(benzyloxy)benzene: Similar in structure but lacks the quinoxaline core.
1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol: Features a diene structure instead of the quinoxaline core.
1,4-Bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione: Contains an anthracene core with additional hydroxymethyl groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoxaline core, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4g/mol |
IUPAC名 |
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione |
InChI |
InChI=1S/C22H18N2O4/c25-21-22(26)24(28-16-18-11-5-2-6-12-18)20-14-8-7-13-19(20)23(21)27-15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChIキー |
URTKPDJXNMMJLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)OCC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















